Bienvenue dans la boutique en ligne BenchChem!

Dynorphin B

KOR subtype pharmacology κ1b receptor biased signaling

Dynorphin B (synonym: Rimorphin) is a 13-amino-acid endogenous opioid peptide (sequence: YGGFLRRQFKVVT) processed from prodynorphin by proprotein convertase 2 (PC2). It is classified as a kappa opioid receptor (KOR)–preferring agonist with a molecular weight of 1570.85 Da, and commercially supplied at ≥95% purity (HPLC).

Molecular Formula C74H115N21O17
Molecular Weight 1570.8 g/mol
CAS No. 83335-41-5
Cat. No. B1680641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin B
CAS83335-41-5
SynonymsRimorphin;  Dynorphin B; 
Molecular FormulaC74H115N21O17
Molecular Weight1570.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1
InChIKeyAGTSSZRZBSNTGQ-ITZCFHCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dynorphin B (CAS 83335-41-5) – Core Identity and Procurement-Relevant Specifications


Dynorphin B (synonym: Rimorphin) is a 13-amino-acid endogenous opioid peptide (sequence: YGGFLRRQFKVVT) processed from prodynorphin by proprotein convertase 2 (PC2) [1]. It is classified as a kappa opioid receptor (KOR)–preferring agonist with a molecular weight of 1570.85 Da, and commercially supplied at ≥95% purity (HPLC) . The peptide is soluble in water (reported ≥0.60 mg/mL) and stored at −20 °C . Unlike Dynorphin A, which carries a longer and more basic C-terminal extension, Dynorphin B is a discrete tridecapeptide that arises from the C-terminal domain of prodynorphin and serves as a building block of Big Dynorphin [2].

Why Procuring a Generic ‘Kappa Agonist’ Cannot Substitute for Dynorphin B


Prodynorphin gives rise to multiple peptides—Dynorphin A, Dynorphin B, Big Dynorphin, and α/β-neoendorphins—that are often grouped together as ‘kappa opioid receptor agonists’, yet their pharmacological profiles diverge substantially [1]. Dynorphin A and Dynorphin B share an identical N-terminal ‘message’ sequence but differ in their C-terminal ‘address’ regions, resulting in distinct KOR subtype selectivity, G protein coupling bias, post-endocytic receptor trafficking, and even receptor down-regulation capacity after prolonged exposure [2][3]. Consequently, a purchase specification of ‘Dynorphin B’ versus ‘Dynorphin A’ or a synthetic KOR agonist such as U50,488H determines the biological outcome far beyond simple receptor binding affinity.

Quantitative Differential Evidence for Dynorphin B Against the Most Relevant Comparators


Dynorphin B Selectively Labels κ1b Over κ2a by >50-Fold: A Subtype Discrimination Window Absent in Dynorphin A or U50,488H

In competitive binding studies using guinea pig cerebellum membranes, Dynorphin B and α-neoendorphin labeled κ1b sites 50-fold more potently than κ2a sites, whereas Dynorphin A and U50,488H exhibited high affinity for both κ1a and κ1b subtypes [1][2]. Antisense mapping of KOR-1 exons confirmed distinct receptor mechanisms: KOR-1 exon-targeted probes blocked U50,488H analgesia but showed a markedly different selectivity profile against Dynorphin B analgesia [2].

KOR subtype pharmacology κ1b receptor biased signaling

Dynorphin B Exhibits a Wider Functional Selectivity Window for KOR Over MOR in β-Arrestin Recruitment Compared to Dynorphin A

In a comprehensive β-arrestin-1 recruitment panel across all human opioid receptors, Dynorphin B activated KOR with EC50 = 10.9 nM (95% CI 6.3–17.2, max 99% of reference) while MOR activation required an EC50 of ~2000 nM, yielding a KOR/MOR functional selectivity ratio of ~183-fold [1]. By direct comparison, Dynorphin A (1–17) showed KOR EC50 = 12.7 nM and MOR EC50 = 110 nM, yielding only an ~8.7-fold KOR-over-MOR selectivity in the same assay format [1].

functional selectivity β-arrestin bias opioid signaling

Dynorphin B Exhibits a Distinct Gα Subunit Bias Profile: Enhanced Potency and Efficacy Through Gαz

Concentration-response analysis of KOR-mediated G protein activation across individual Gα subunits revealed that Dynorphin B (1–13) was significantly more potent when signaling through Gαz compared with Gαi1 (P < 0.01), and more efficacious through Gαz than through GαoA (P = 0.01) [1]. In contrast, Dynorphin A (1–17) showed comparable efficacy irrespective of the Gα subunit (P > 0.5) [1], indicating that Dynorphin B possesses a ligand-specific Gα bias signature absent in Dynorphin A.

G protein bias Gαz signaling KOR functional selectivity

Dynorphin A, Not Dynorphin B, Targets KOR to the Degradative Pathway and Drives Sustained Endosomal Signaling

In mammalian neuroendocrine cells and rat striatal neurons, Dynorphin A and Dynorphin B bind and activate KOR to similar extents yet produce divergent post-endocytic sorting outcomes [1]. Dynorphin A localizes KOR to the late endosomal/lysosomal compartment where the receptor undergoes degradation and sustains Gαi signaling from internal compartments; Dynorphin B does not direct KOR toward this degradative pathway and fails to sustain intracellular signaling [1]. Additionally, chronic exposure to Dynorphin B induces receptor down-regulation to a much greater extent (~65% down-regulation) than α-neoendorphin (~10%), while Dyn A generates comparable down-regulation to Dyn B [2].

GPCR trafficking post-endocytic fate sustained signaling

Dynorphin B is 50% More Potent Than Morphine on a Molar Basis in Spinal Analgesia with Relative Naloxone Resistance

Intrathecal injection of 20 nmol Dynorphin B in rats produced a 90 ± 23% increase in tail flick latency lasting ~90 min, and for the same degree of analgesia Dynorphin B was 50% more potent than morphine on a molar basis [1]. The analgesic effect of this dose was partially blocked by 10 mg/kg naloxone (subcutaneous) but not by 1 mg/kg, demonstrating relative resistance to naloxone reversal compared with morphine [1]. Furthermore, Dynorphin B analgesia was unchanged in morphine-tolerant rats but significantly decreased in ethylketazocine-tolerant rats, confirming κ-receptor mediation [1]. In a separate study, cannabinoid-induced spinal antinociception was correlated with a significant two-fold increase in endogenous Dynorphin B release measured by radioimmunoassay [2].

spinal analgesia tail flick assay naloxone sensitivity

The C‑Terminal Basic Residue Pattern of Dynorphin B Imposes a Pharmacophore Distinct From Dynorphin A, as Revealed by Alanine Scanning

An alanine scan of Dynorphin B amide through residue 11 revealed that Arg7 is critical for KOR affinity (13-fold loss upon Ala substitution) and agonist potency (88-fold decrease in EC50), whereas for Dynorphin A (1–13), the corresponding basic residue Arg9 is less essential [1]. In contrast, Lys10 in Dyn B contributes to opioid receptor affinity but not KOR agonist potency (EC50 unchanged: Dyn B amide = 9.14 nM vs. [Ala10]Dyn B amide = 6.36 nM) [1]. The Ki values at cloned rat KOR, MOR, and DOR for Dyn B amide are 6.30, 8.05, and 43.2 nM, respectively, yielding a KOR/MOR/DOR selectivity profile of 1/1.3/7 [1].

structure-activity relationship alanine scan opioid peptide engineering

Highest-Impact Application Scenarios for Dynorphin B in Research and Pre-Clinical Settings


Pharmacological Fingerprinting of KOR Subtypes (κ1b vs κ1a/κ2a)

Dynorphin B is the preferred endogenous ligand for distinguishing κ1b-mediated signaling from κ1a/κ2a contributions, as it labels κ1b sites with >50-fold selectivity over κ2a [1]. U50,488H and Dynorphin A cannot make this distinction because they bind both κ1 subtypes with comparable high affinity [1]. Antisense KOR-1 mapping studies further demonstrate that Dynorphin B analgesia relies on a receptor mechanism mechanistically distinct from U50,488H [2].

Investigating Post-Endocytic GPCR Trafficking Without Degradative Pathway Confounds

Unlike Dynorphin A, which drives KOR toward lysosomal degradation accompanied by sustained endosomal Gi signaling, Dynorphin B directs the receptor to a distinct, non-degradative endosomal compartment [1]. This property allows researchers to isolate signaling events occurring from the plasma membrane versus the early endosome without the confounding variable of progressive receptor degradation that Dynorphin A introduces [1].

KOR-Mediated Spinal Analgesia Benchmarking Against μ-Opioid (Morphine) Controls

Intrathecal Dynorphin B produces robust, naloxone-resistant spinal analgesia that is 1.5-fold more potent than morphine on a molar basis and is not diminished in morphine-tolerant animals, confirming exclusive κ-receptor mediation [1]. This paradigm is ideal for dissociating κ-dependent from μ-dependent antinociceptive mechanisms in vivo, especially given that cannabinoid-induced spinal analgesia correlates with endogenous Dynorphin B release [2].

Studying Ligand-Biased KOR Signaling Through Gαz-Coupled Pathways

Dynorphin B exhibits statistically enhanced potency and efficacy when KOR signals through Gαz compared to Gαi1 or GαoA—a bias signature not observed for Dynorphin A, which lacks significant Gα subunit discrimination [1]. This property positions Dynorphin B as a unique probe for dissecting Gαz-dependent KOR signaling cascades implicated in neuroprotection and psychiatric disorder models.

Quote Request

Request a Quote for Dynorphin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.